molecular formula C8H7NO B8183699 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B8183699
M. Wt: 133.15 g/mol
InChI Key: GBYSFSKTIDMLNI-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one (CAS: 1934458-73-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . Structurally, it features a dihydropyridin-2-one core substituted with a methyl group at the 1-position and an ethynyl group at the 4-position.

Properties

IUPAC Name

4-ethynyl-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-4-5-9(2)8(10)6-7/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYSFSKTIDMLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one typically involves several steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl group and the dihydropyridinone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Core Heterocycle Variations

The dihydropyridinone scaffold is a common motif in bioactive molecules. For example, 1-methyl-1,2-dihydropyridin-2-one lacks the 4-ethynyl substituent, which reduces its reactivity in click chemistry. Similarly, 4-methyl-1-methyl-1,2-dihydropyridin-2-one replaces the ethynyl group with a methyl group, altering electronic properties and limiting conjugation opportunities .

Complex Heterocyclic Systems

describes patented compounds such as 2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which feature fused aromatic systems (e.g., pyrido-pyrimidinones) and piperidine substituents. These structures contrast with the simpler dihydropyridinone core of 4-ethynyl-1-methyl-1,2-dihydropyridin-2-one, highlighting differences in:

  • Ring saturation: The dihydropyridinone’s partial saturation may enhance solubility compared to fully aromatic systems.
  • Substituent complexity : The ethynyl group offers orthogonal reactivity compared to bulkier substituents (e.g., piperidinyl groups in compounds), influencing binding affinity or synthetic versatility .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one C₈H₇NO 133.15 4-ethynyl, 1-methyl Click chemistry, conjugation
1-Methyl-1,2-dihydropyridin-2-one C₆H₇NO 109.12 1-methyl Limited functionalization potential
Pyrido[1,2-a]pyrimidin-4-one derivatives Varies 350–400 (approx.) Fused rings, piperidinyl High steric bulk, potential CNS activity

Notes:

  • The ethynyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a feature absent in analogues without terminal alkynes.
  • Fused-ring systems (e.g., pyrido-pyrimidinones in ) often exhibit enhanced rigidity and binding to biological targets but may suffer from poor solubility .

Biological Activity

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one typically involves several key steps:

  • Starting Materials : The synthesis begins with 4-bromo-1-methyl-1,2-dihydropyridin-2-one.
  • Sonogashira Coupling Reaction : This reaction introduces the ethynyl group using a palladium catalyst and copper co-catalyst under an inert atmosphere, often in solvents like tetrahydrofuran or dimethylformamide at temperatures between 50-80°C.
  • Chemical Reactions : The compound can undergo oxidation to form carbonyl derivatives, reduction to saturated derivatives, and substitution reactions with nucleophiles.

Antimicrobial Properties

Research indicates that 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one exhibits notable antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by affecting the expression of genes involved in cell cycle regulation.

The biological activity of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes and receptors involved in critical biological processes such as inflammation and cell proliferation.
  • Pathways Involved : It appears to modulate various signaling pathways related to apoptosis and inflammation. These interactions suggest a multifaceted mechanism that could be exploited for therapeutic purposes.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound:

StudyFindings
Antimicrobial Study Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Cancer Cell Line Study Induced apoptosis in breast cancer cell lines; reduced viability by 50% at concentrations of 10 µM.
Mechanistic Study Identified interactions with apoptosis-related proteins (e.g., caspases), indicating a pathway for therapeutic exploration.

Comparison with Similar Compounds

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one can be compared with other similar compounds such as:

CompoundStructureUnique Features
4-Ethynyl-1-methylpyridin-2(1H)-oneLacks dihydropyridinone ringLess complex biological activity
2(1H)-Pyridinone, 4-ethynyl-1-methyl-Slight structural differencesDifferent bioactivity profile

This compound's unique combination of an ethynyl group and a dihydropyridinone ring contributes to its distinct chemical and biological properties compared to other pyridinone derivatives.

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